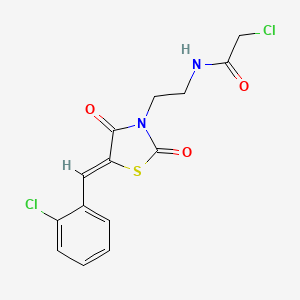

2-Chloro-N-(2-(5-(2-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

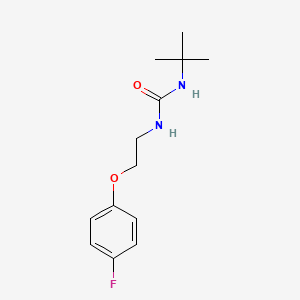

“2-Chloro-N-(2-(5-(2-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)ethyl)acetamide” is a chemical compound with the molecular formula C14H12Cl2N2O3S and a molecular weight of 359.23 . It is used for research purposes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthetic route to obtain 2,5-disubstituted 4-thiazolidinone derivatives was through the chloroacetylation of substituted anilines, using chloroacetyl chloride to form 2-chloro-N-(substituted phenyl) acetamide, which upon heterocyclization with ammonium thiocyanate afforded 2-(substituted phenyl imino) thiazolidine .Scientific Research Applications

- Anticancer Potential : Researchers have investigated this compound for its potential as an anticancer agent. Its unique structure and thiazolidinone scaffold make it an interesting candidate for further study in cancer therapy .

- Anti-inflammatory Properties : The thiazolidinone moiety in the compound suggests anti-inflammatory activity. Scientists explore its effects on inflammatory pathways and potential applications in treating inflammatory diseases .

- Podand Synthesis : 2-Chloro-N-phenylacetamide derivatives have been used in the preparation of podands, which are molecules with multiple binding sites. These podands find applications in host-guest chemistry and molecular recognition .

- Schiff Base Ligands : By reacting with corresponding hydrazones, this compound can serve as a precursor for phenylacetamide-based Schiff base ligands. These ligands play a crucial role in coordination chemistry and catalysis .

- Polymerization Reactions : The chloroacetamide group in the compound can participate in polymerization reactions. Researchers explore its use as a monomer or as a functional group in polymer synthesis .

Medicinal Chemistry and Drug Development

Organic Synthesis and Ligand Design

Materials Science and Polymer Chemistry

Mechanism of Action

Target of Action

The primary target of this compound is the promastigotes of Leishmania mexicana . Leishmania is a genus of trypanosomes that are responsible for the disease leishmaniasis. They proliferate mainly in impoverished environments of tropical climates .

Mode of Action

The compound interacts with the promastigotes of Leishmania mexicana, inducing apoptosis in the parasites . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which is a crucial process in maintaining the health of an organism by eliminating old cells, unnecessary cells, and unhealthy cells.

Biochemical Pathways

Given its apoptotic effect on leishmania mexicana, it can be inferred that the compound likely interacts with the cellular pathways that regulate apoptosis in these organisms .

Pharmacokinetics

The compound has shown significant anti-leishmanial activity in vitro , suggesting that it may have good bioavailability and effective distribution within the organism to reach its target.

Result of Action

The compound has shown significant anti-leishmanial activity, with an IC50 value of 0.086 µM for L. mexicana (promastigote form) after 24 hours of interaction . This suggests that the compound is effective in inhibiting the growth of the parasites.

Action Environment

As the compound has shown significant anti-leishmanial activity in vitro , it can be inferred that it may be stable and effective under the conditions typically used for in vitro experiments.

properties

IUPAC Name |

2-chloro-N-[2-[(5Z)-5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O3S/c15-8-12(19)17-5-6-18-13(20)11(22-14(18)21)7-9-3-1-2-4-10(9)16/h1-4,7H,5-6,8H2,(H,17,19)/b11-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNJZTLOJQQFRT-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CCNC(=O)CCl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2431212.png)

![[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methanamine](/img/structure/B2431213.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-3-carboxamide](/img/structure/B2431216.png)

![2-{[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2431219.png)

![2-Cyclopentyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2431225.png)

![4-[4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2431226.png)

![(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2431232.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2431234.png)